An In-depth Technical Guide to Trimethylsilyl Methacrylate: Chemical Properties and Structure
An In-depth Technical Guide to Trimethylsilyl Methacrylate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethylsilyl (B98337) methacrylate (B99206) (TMSMA) is a versatile monomer utilized in the synthesis of a variety of silicon-containing polymers. Its unique structure, combining a reactive methacrylate group with a protective trimethylsilyl moiety, allows for controlled polymerization and subsequent deprotection to yield functionalized polymers. This guide provides a comprehensive overview of the core chemical properties, structure, and reactivity of TMSMA, along with detailed experimental protocols for its synthesis and characterization.
Chemical Structure
Trimethylsilyl methacrylate consists of a methacrylate group esterified with a trimethylsilyl group. The trimethylsilyl group acts as a protecting group for the carboxylic acid of methacrylic acid.
Molecular Formula: C7H14O2Si
SMILES string: CC(=C)C(=O)O--INVALID-LINK--(C)C
InChI key: PGQNYIRJCLTTOJ-UHFFFAOYSA-N
Caption: Chemical structure of trimethylsilyl methacrylate.
Physicochemical Properties
The physical and chemical properties of trimethylsilyl methacrylate are summarized in the table below.
| Property | Value |
| Molecular Weight | 158.27 g/mol |
| Appearance | Colorless to slightly yellow liquid[1] |
| Density | 0.888 - 0.89 g/mL at 25 °C[1][2][3] |
| Boiling Point | 146.824 °C at 760 mmHg[1], 51-51.5 °C at 20 mmHg[2][3] |
| Flash Point | 30.079 °C[1], 32 °C (closed cup) |
| Refractive Index | n20/D 1.415[1][2][3] |
| Vapor Pressure | <5 mmHg at 25 °C[1] |
| Storage Temperature | 2-8°C[1] |
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are crucial for the structural elucidation of trimethylsilyl methacrylate.
¹H NMR: The proton NMR spectrum of trimethylsilyl methacrylate exhibits characteristic signals for the vinyl protons of the methacrylate group, the methyl protons of the methacrylate group, and the protons of the trimethylsilyl group.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~5.5 - 6.1 | m | Vinyl protons (CH2=) |
| ~1.9 | s | Methyl protons (-C(CH3)=) |
| ~0.2 | s | Trimethylsilyl protons (-Si(CH3)3) |
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~166 | Carbonyl carbon (C=O) |
| ~137 | Quaternary vinyl carbon (-C(CH3)=) |
| ~125 | Methylene vinyl carbon (CH2=) |
| ~18 | Methyl carbon (-C(CH3)=) |
| ~ -1 | Trimethylsilyl carbons (-Si(CH3)3) |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in trimethylsilyl methacrylate. The spectrum is characterized by strong absorption bands corresponding to the carbonyl group of the ester and the Si-C and Si-O bonds of the trimethylsilyl group.
| Wavenumber (cm⁻¹) | Assignment |
| ~1720 | C=O stretching (ester) |
| ~1638 | C=C stretching (alkene)[4] |
| ~1250 | Si-CH3 deformation[5] |
| ~840 | Si-C stretching[5] |
| ~1160 | C-O-Si stretching |
Reactivity and Polymerization
Trimethylsilyl methacrylate is a valuable monomer in polymer synthesis due to its ability to undergo polymerization through its methacrylate group. The trimethylsilyl group can be subsequently hydrolyzed to yield poly(methacrylic acid).
Free-Radical Polymerization
Trimethylsilyl methacrylate can be polymerized via free-radical polymerization using initiators such as azobisisobutyronitrile (AIBN).[6] This method allows for the synthesis of well-defined polymers.[7]
Caption: Simplified workflow of TMSMA polymerization and deprotection.
Controlled Radical Polymerization
Techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization can be employed to synthesize well-defined block copolymers containing trimethylsilyl methacrylate with controlled molecular weights and narrow polydispersities.[7]
Experimental Protocols
Synthesis of Trimethylsilyl Methacrylate
A common method for the synthesis of trimethylsilyl methacrylate involves the reaction of methacrylic acid with a silylating agent like chlorotrimethylsilane (B32843) in the presence of a base.
Materials:
-
Methacrylic acid
-
Chlorotrimethylsilane
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of methacrylic acid and triethylamine in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a magnetic stirrer under an inert atmosphere.
-
The flask is cooled in an ice bath.
-
Chlorotrimethylsilane is added dropwise to the stirred solution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The resulting triethylamine hydrochloride salt is removed by filtration.
-
The filtrate is washed with saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield pure trimethylsilyl methacrylate.
Caption: Experimental workflow for the synthesis of TMSMA.
Characterization Protocols
Sample Preparation: Approximately 10-20 mg of the purified trimethylsilyl methacrylate is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.[8]
¹H NMR Acquisition: A proton NMR spectrum is acquired on a spectrometer (e.g., 400 MHz).[8] Standard parameters are used, with chemical shifts referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.[8]
¹³C NMR Acquisition: A carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum.[8]
Sample Preparation: A small drop of the purified liquid trimethylsilyl methacrylate is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[8] Alternatively, a neat spectrum can be obtained by placing a thin film of the liquid between two KBr plates.[8]
Data Acquisition: The spectrum is recorded over the range of 4000–600 cm⁻¹ with a resolution of 4 cm⁻¹.[8] A background spectrum of the clean ATR crystal is recorded first.[8]
Safety Information
Trimethylsilyl methacrylate is a flammable liquid and vapor. It can cause skin and eye irritation.[9] It is important to handle this chemical in a well-ventilated area and to wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[10][11] Store in a cool, dry, well-ventilated area away from sources of ignition.[10][12]
Conclusion
Trimethylsilyl methacrylate is a key monomer in the field of polymer chemistry, offering a convenient route to the synthesis of functionalized polymers. Its well-defined chemical and physical properties, coupled with its versatile reactivity, make it an invaluable tool for researchers and scientists in various disciplines, including materials science and drug development. A thorough understanding of its characteristics and handling requirements is essential for its safe and effective use in the laboratory.
References
- 1. lookchem.com [lookchem.com]
- 2. TRIMETHYLSILYL METHACRYLATE | 13688-56-7 [chemicalbook.com]
- 3. scientificlabs.ie [scientificlabs.ie]
- 4. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gelest.com [gelest.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
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